molecular formula C30H48O4 B1669439 Corosolic acid CAS No. 4547-24-4

Corosolic acid

Cat. No. B1669439
CAS RN: 4547-24-4
M. Wt: 472.7 g/mol
InChI Key: HFGSQOYIOKBQOW-ZSDYHTTISA-N
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Description

Corosolic acid is a pentacyclic triterpene acid found in Lagerstroemia speciosa . It is similar in structure to ursolic acid, differing only in the fact that it has a 2-alpha-hydroxy group . It has been shown to exert anti-diabetic, anti-obesity, anti-inflammatory, anti-hyperlipidemic, and anti-viral effects . More importantly, corosolic acid has recently attracted much attention due to its anticancer properties and innocuous effects on normal cells .


Synthesis Analysis

The synthesis of Corosolic acid involves several steps. The process starts with the extraction of the compound from Loquat Leaves, followed by a series of refluxing extractions, filtration, and concentration under reduced pressure . The extract is then subjected to chromatography and elution to obtain the dry substance, which is then crystallized to obtain Corosolic acid .


Molecular Structure Analysis

Corosolic acid is a pentacyclic triterpenoid with the molecular formula C30H48O4 . Its structure is similar to ursolic acid, with the only difference being a 2-alpha-hydroxy group .


Chemical Reactions Analysis

Corosolic acid has been shown to inhibit the viability of colorectal cancer HCT116 cells by inducing apoptotic cell death in a dose-dependent manner . The molecular mechanism associated with this involves the upregulation of the proapoptotic proteins Bax, Fas, and Fas ligand (FasL), and the downregulation of the anti-apoptotic proteins Bcl-2 and survivin .


Physical And Chemical Properties Analysis

Corosolic acid is a pentacyclic triterpene with the molecular formula C30H48O4 and a molecular weight of 472.70 g/mol . It is a rigid scaffold with hydrophobic properties, resulting in low solubility in water .

Scientific Research Applications

Moreover, corosolic acid exhibits a broad spectrum of additional pharmacological effects, including antihyperlipidemic, antioxidant, anti-inflammatory, antifungal, antiviral, and antineoplastic activities. Its role in osteoblastic activity further underscores the compound's potential in medical research, particularly in the context of metabolic syndrome and other health conditions related to glucose and lipid metabolism (Stohs, Miller, & Kaats, 2012).

In recent studies, corosolic acid has been highlighted for its anticancer properties, with research indicating its effectiveness in inhibiting the progression of non-alcoholic fatty liver disease (NAFLD) towards hepatocellular carcinoma (HCC). This is particularly significant given the rising prevalence of obesity and diabetes, which are major risk factors for NAFLD and subsequent HCC. The compound's mechanisms of action against cancer and in the treatment of metabolic syndromes provide valuable insights into its therapeutic potential, including its synergistic effects when combined with chemotherapeutic drugs (Zhao et al., 2020).

Corosolic acid's hypoglycemic and antihyperlipidemic effects, along with its antioxidant properties, are also evident in studies focused on its management of diabetes and its complications. These studies reinforce the potential of corosolic acid and banaba extracts in addressing symptoms associated with metabolic syndrome and providing other health benefits, including the regulation of glucose and lipid metabolism through enhanced glucose uptake, decreased gluconeogenesis, and the regulation of lipid metabolism (Miura, Takagi, & Ishida, 2012).

Future Directions

Corosolic acid has shown promising results in the treatment of various conditions, including diabetes, obesity, inflammation, hyperlipidemia, and viral infections . Its anticancer properties have also attracted much attention, and it has been suggested as an agent for the prevention and treatment of NAFLD-related HCC . Future research is needed to further explore its potential therapeutic applications and to improve its oral absorption and bioavailability through structural modification and formulation design .

properties

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGSQOYIOKBQOW-ZSDYHTTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904142
Record name Corosolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corosolic acid

CAS RN

4547-24-4
Record name Corosolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4547-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corosolic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corosolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70904142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urs-12-en-28-oic acid, 2,3-dihydroxy-, (2α,3β)
Source European Chemicals Agency (ECHA)
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Record name COROSOLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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